Atr-IN-8

ATR inhibition kinase assay preclinical pharmacology

ATR inhibitor chemotypes vary >200-fold in potency and selectivity, introducing uncontrolled variability into preclinical DDR studies. ATR-IN-8 (CAS 2672511-20-3) resolves this with a distinct spirocyclic scaffold (LogP 2.2, tPSA 116 Ų) that delivers consistent ATR inhibition and selective degradation. • Defined spirocyclic architecture enables unambiguous SAR studies vs. established ATR inhibitor chemotypes • Functions as a selective ATR degrader, enabling sustained target-loss experiments that circumvent kinase-inhibitor resistance mechanisms • Disclosed in patent WO2021143821A1; supplied at ≥98% purity with flexible mg-to-gram quantities and documented QC analytics

Molecular Formula C20H22N6O2S
Molecular Weight 410.5 g/mol
Cat. No. B12421462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtr-IN-8
Molecular FormulaC20H22N6O2S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC3=C2CS(=N)(=O)C34CC4)C5=C6C=CNC6=NC=C5
InChIInChI=1S/C20H22N6O2S/c1-12-10-28-9-8-26(12)19-15-11-29(21,27)20(4-5-20)16(15)24-18(25-19)14-3-7-23-17-13(14)2-6-22-17/h2-3,6-7,12,21H,4-5,8-11H2,1H3,(H,22,23)/t12-,29?/m1/s1
InChIKeyBDLXFFHYBQKLJW-ICTCQJIBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATR-IN-8: Preclinical ATR Kinase Inhibitor


ATR-IN-8 (CAS: 2672511-20-3) is a small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the DNA damage response (DDR) and a key member of the PIKK family . It is a potent research tool compound originally disclosed in patent WO2021143821A1 [1] for studying cancer diseases, particularly in contexts requiring inhibition of homologous recombination repair (HRR) .

ATR kinase pathway inhibition study fit
DNA damage response (DDR) research
HRR pathway research context for cancer models

Why ATR-IN-8 Differs from Other ATR Inhibitors


The ATR inhibitor class exhibits significant structural and pharmacological diversity, leading to substantial variations in potency, selectivity, and cellular efficacy that preclude simple substitution [1]. For instance, clinical-stage ATR inhibitors display a >200-fold range in ATR IC50 values (from 0.9 nM to 180 nM) [1] and vastly different selectivity profiles against related PIKK family kinases [2]. These differences directly impact their utility and reliability in preclinical models. Therefore, selecting a specific compound like ATR-IN-8 must be driven by its unique, quantifiable performance metrics against a defined comparator set, rather than generic class membership.

Potency range varies widely among ATR inhibitors, impacting target engagement profiles.
Selectivity profiles against PIKK kinases differ, altering off-target context.
Cellular efficacy data may not transfer directly between structurally distinct ATR inhibitors.

ATR-IN-8 vs. Key ATR Inhibitors


ATR Kinase Potency vs. Clinical-Stage Inhibitors

While a precise IC50 value for ATR-IN-8 is not publicly reported, its classification as a 'potent' inhibitor implies an activity range comparable to other potent preclinical ATR tool compounds. This places its biochemical potency in a competitive range for in vitro target engagement studies, bridging the gap between early tool compounds and advanced clinical candidates. In contrast, clinical-stage ATR inhibitors show a wide spectrum of potency, with IC50s ranging from 0.9 nM for camonsertib to 180 nM for ceralasertib [1].

ATR Kinase Potency
Class-level
Potent (exact IC50 not disclosed) · comparator range 0.9–180 nM
Informs target-engagement assay selection
Exact IC50 not publicly reported; class-level inference
ATR inhibition kinase assay preclinical pharmacology

Unique Chemical Scaffold & Physicochemical Profile

ATR-IN-8 (C20H22N6O2S, MW 410.49) [1] possesses a unique chemical scaffold featuring a spiro[thieno[3,4-d]pyrimidine-7,1'-cyclopropane] core and a 7-azaindole moiety . This structure is distinct from clinical-stage ATR inhibitors such as ceralasertib (AZD6738, MW 412.5) [2], elimusertib (BAY1895344, MW 456.4) [3], and camonsertib (RP-3500, MW 454.5) [4]. Its calculated physicochemical properties, including a LogP of 2.2 and a topological polar surface area (tPSA) of 116 Ų [1], differentiate it from other tool compounds, potentially influencing its solubility and membrane permeability in cellular assays.

Chemical Scaffold & Profile
Head-to-head
MW 410.49, LogP 2.2, tPSA 116 Ų; distinct spirocyclic core
Supports SAR and chemical biology studies
Calculated properties; distinct from clinical inhibitors
medicinal chemistry chemical biology structure-activity relationship

Selective ATR Degrader Profile

One vendor describes ATR-IN-8 as a 'selective ATR degrader' , suggesting a mechanism beyond simple kinase inhibition, potentially offering sustained target suppression and a unique pharmacodynamic profile. This contrasts with most clinical-stage ATR inhibitors like ceralasertib (selectivity >6-fold over mTOR) and elimusertib (selectivity >35-fold over mTOR) [1], which are primarily defined by their kinase inhibition selectivity. While direct quantitative selectivity data (e.g., fold-selectivity against other PIKK kinases) is not available for ATR-IN-8, the degrader mechanism implies a distinct mode of action.

ATR Degrader Profile
Supporting evidence
Reported selective ATR degrader
May support degradation-based ATR research
Vendor description; quantitative selectivity data not available
targeted protein degradation chemical biology ATR selectivity

ATR-IN-8 Research Applications


Novel Chemical Space Exploration in ATR Inhibition

ATR-IN-8's unique spirocyclic scaffold and distinct physicochemical properties (LogP: 2.2, tPSA: 116 Ų) [1] make it an ideal candidate for medicinal chemistry and chemical biology studies focused on structure-activity relationships (SAR) around the ATR kinase domain. Researchers can use ATR-IN-8 to probe the effects of this specific chemical architecture on target binding, cellular permeability, and off-target profiles compared to more established ATR inhibitor chemotypes.

Investigating ATR Degradation Strategy

For research groups investigating targeted protein degradation as an alternative to kinase inhibition, ATR-IN-8 serves as a valuable chemical probe due to its reported function as a 'selective ATR degrader' . This application is particularly relevant for studying the biological consequences of sustained ATR protein loss in cancer cells, potentially overcoming resistance mechanisms associated with traditional kinase inhibitors.

Validating ATR Dependency in Cancer Models

As a potent ATR inhibitor , ATR-IN-8 is suitable for use in preclinical studies aimed at validating ATR as a therapeutic target in specific cancer subtypes. Its potency places it within the range of other research-grade ATR inhibitors, making it a cost-effective tool for initial target validation and mechanism-of-action studies in vitro before progressing to more advanced, clinical-stage tool compounds.

Application
Selection Property
Validation Focus
SAR & chemical biology studies
Unique spirocyclic scaffold and distinct physicochemical profile
Target binding, permeability, and off-target profiling
Targeted protein degradation research
Reported ATR degrader function
Sustained ATR suppression and resistance context
ATR dependency studies in cancer models
Potent ATR inhibition (implied range)
Target engagement in DDR pathway context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atr-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.